O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzyl(propyl)carbamothioyl group and a 3-methylphenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl(propyl)carbamothioyl Intermediate: This step involves the reaction of benzyl chloride with propylamine in the presence of a base to form benzyl(propyl)amine. This intermediate is then reacted with carbon disulfide to form benzyl(propyl)carbamothioyl chloride.
Coupling with Benzamide: The benzyl(propyl)carbamothioyl chloride is then reacted with 3-methylphenylbenzamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl(propyl)carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzyl(propyl)carbamothioyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(2-BROMOPHENYL)BENZAMIDE
- 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE
Uniqueness
4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group distinguishes it from other similar compounds, potentially leading to different interactions with molecular targets and varying degrees of efficacy in its applications.
Properties
Molecular Formula |
C25H26N2O2S |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
O-[4-[(3-methylphenyl)carbamoyl]phenyl] N-benzyl-N-propylcarbamothioate |
InChI |
InChI=1S/C25H26N2O2S/c1-3-16-27(18-20-9-5-4-6-10-20)25(30)29-23-14-12-21(13-15-23)24(28)26-22-11-7-8-19(2)17-22/h4-15,17H,3,16,18H2,1-2H3,(H,26,28) |
InChI Key |
PZMPBTDRIVRHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.